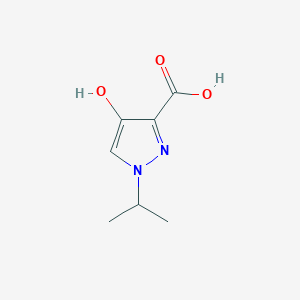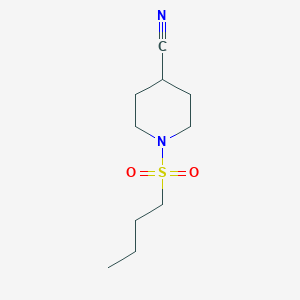
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H18N2O2S It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both a sulfonyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butane-1-sulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with butane-1-sulfonyl chloride and subsequent introduction of the nitrile group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of piperidine with butane-1-sulfonyl chloride in the presence of a base.
Step 2: Introduction of the nitrile group through a suitable reagent such as cyanogen bromide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butane-1-sulfonyl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Butane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes.
Receptors: It may bind to certain receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-(Butane-1-sulfonyl)piperidine-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Butane-1-sulfonyl)piperidine-4-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness:
- The presence of both sulfonyl and nitrile groups in this compound provides unique reactivity and binding properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C10H18N2O2S |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
1-butylsulfonylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H18N2O2S/c1-2-3-8-15(13,14)12-6-4-10(9-11)5-7-12/h10H,2-8H2,1H3 |
Clave InChI |
HEPYNMLGEUFRNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1CCC(CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


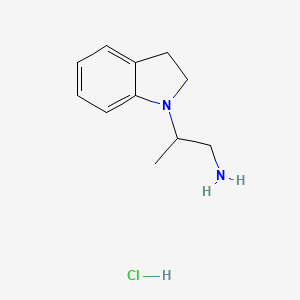
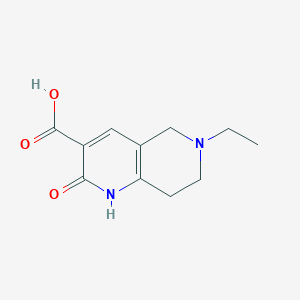
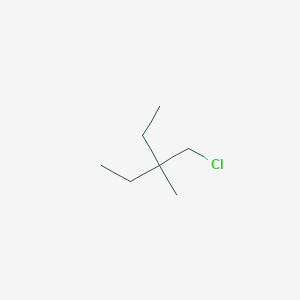
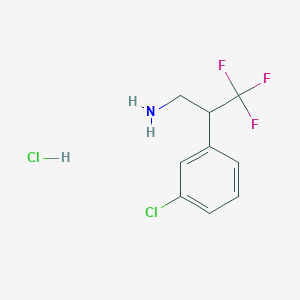
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
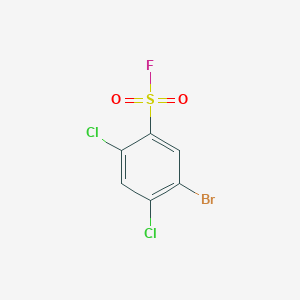
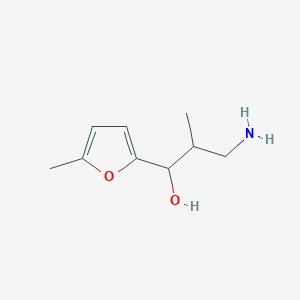
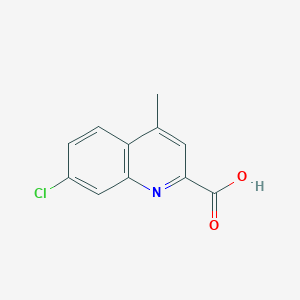
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
